![molecular formula C20H18O5 B2715748 Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 303057-00-3](/img/structure/B2715748.png)
Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
“Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C18H14O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate” is characterized by the presence of a benzofuran ring, which is a key heterocycle in many natural products . The benzofuran ring is often installed during the total synthesis of a natural product .Scientific Research Applications
Anticancer Activity
Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been explored for their potential anticancer properties. A study by Ma et al. (2017) identified compounds from the seeds of Daphniphyllum macropodum Miq, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, which showed significant antiproliferative activity on human non-small cell lung cancer cell lines.
Tubulin Polymerization Inhibition
Compounds related to Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate have been investigated for their role in inhibiting tubulin polymerization, a process important in cancer cell division. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, demonstrating their potential as antimitotic and anticancer agents by inhibiting tubulin polymerization.
Antibacterial Properties
Some derivatives of Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate have shown effectiveness as antibacterial agents. For instance, Urzúa et al. (2008) studied compounds from Heliotropium filifolium, including benzofuran derivatives, which displayed activity against Gram-positive bacteria.
Neurochemical Binding Profiles
Research by Shimshoni et al. (2016) on MDMA-benzofuran analogues, including 1-(benzofuran-5-yl)-propan-2-amine, revealed significant binding affinities for serotonin and norepinephrine receptors, suggesting potential for treating conditions like PTSD.
Synthesis and Chemistry
Several studies have focused on the synthesis of benzofuran derivatives. Gao et al. (2011) described a synthesis method for 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, demonstrating the versatility and potential applications of benzofuran compounds in organic synthesis.
Safety and Hazards
Future Directions
Benzofuran and its derivatives, such as “Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research may focus on the development of new therapeutic agents based on benzofuran derivatives .
properties
IUPAC Name |
propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLSHXQSFYQJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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